molecular formula C19H18N2O3 B5565121 ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate

ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate

Cat. No. B5565121
M. Wt: 322.4 g/mol
InChI Key: UKQAOZFYOOAEDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate, involves intricate chemical reactions. For instance, the reaction of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with 1,4-dibromo-2-methyl-butene has been studied, showcasing the chemical versatility and complexity in synthesizing quinoline derivatives (Reisch, Iding, & Bassewitz, 1993). Another study demonstrates efficient synthesis routes for related compounds, emphasizing the use of protective groups and novel synthetic pathways (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including the compound , has been elucidated through various analytical techniques. Xiang's study on a similar compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, provides insights into the molecular conformation and structural details, which are crucial for understanding the compound's chemical behavior (Xiang, 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, offering insights into their reactivity and functional applications. The cyclocondensation of isatoic anhydride with ethyl acetoacetate to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives showcases the reactivity of these compounds and their potential for further chemical modifications (Jentsch et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can involve binding to specific receptors or enzymes, or it can involve more general effects such as altering the properties of cell membranes .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its potential biological effects. Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 4-(4-hydroxyanilino)-6-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(23)16-11-20-17-9-4-12(2)10-15(17)18(16)21-13-5-7-14(22)8-6-13/h4-11,22H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQAOZFYOOAEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate

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